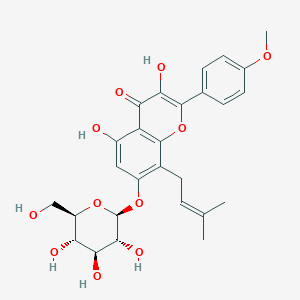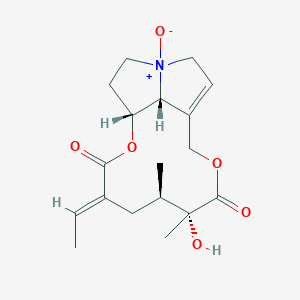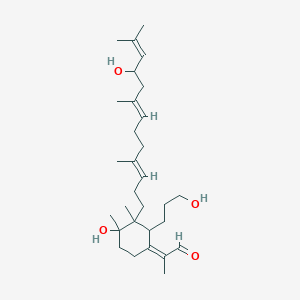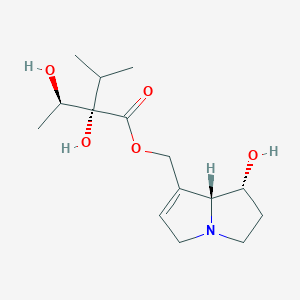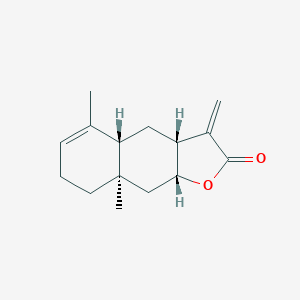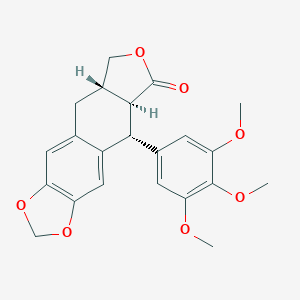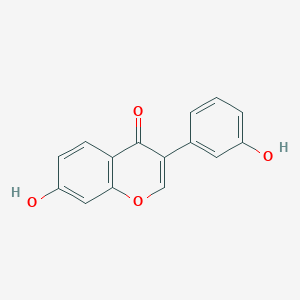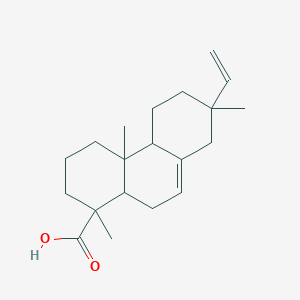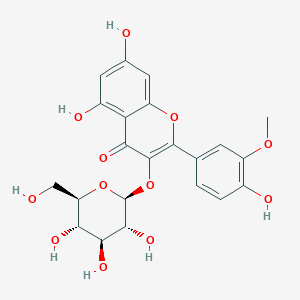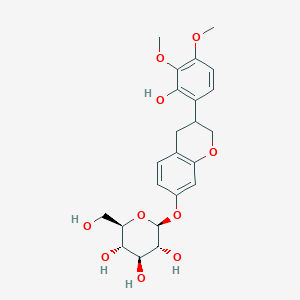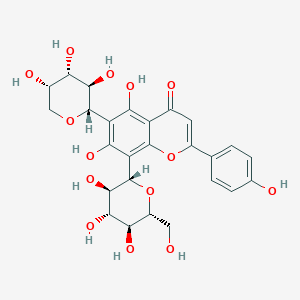
Isothebaine
Descripción general
Descripción
Isothebaine is a chemical compound with the molecular formula C19H21NO3 . It has an average mass of 311.375 Da and a monoisotopic mass of 311.152130 Da .
Synthesis Analysis
There have been studies on the synthesis and biosynthesis of this compound . For instance, some new 1,2,3-triazole-tethered analogs of N-northebaine were designed and synthesized .
Molecular Structure Analysis
This compound has a molecular formula of C19H21NO3 . It has one defined stereocentre . It is structurally derivative of aporphine .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C19H21NO3, an average mass of 311.375 Da, and a monoisotopic mass of 311.152130 Da .
Aplicaciones Científicas De Investigación
Biological Activity : Isothebaine, alongside other alkaloids like thebaine and codeine, has been reported to possess narcotic and analgesic properties. However, its therapeutic utility is limited due to high toxicity and severe side effects. It was found that thebaine produced congenital malformations in test animals at high dosages, indicating limited dependence capacity (Kettenes-van den Bosch, Salemink, & Khan, 1981).
Chemical Isolation : this compound has been isolated from the combined alkaloids of Papaver orientale, along with other alkaloids like oripavine and thebaine. This study also identified a new alkaloid isothebaidine (Israilov, Denisenko, Yunusov, Murav'eva, & Yunusov, 1978).
Chemical Analysis and Identification : The presence of this compound in Papaver bracteatum was confirmed through chemical analysis, and techniques like lanthanide-induced chemical shifts were used for the assignments of the 13C NMR chemical shifts of this compound (Theuns, Janssen, Biessels, & Salemink, 1985).
Inheritance in Interspecific Hybrids : A study on the alkaloid profiles of Papaver bracteatum, P. pseudo-orientale, and their hybrids indicated a dominance of the hexaploid parent P. pseudo-orientale for various characters, including this compound content. This finding has implications for the breeding of cultivars for industrial or ornamental purposes (Levy & Milo, 1991).
Quantitative Determination : High-speed liquid chromatography has been used for the quantitative determination of thebaine in poppy plants, with a focus on resolving the thebaine fraction well from this compound and orientalidine fractions (Smith, Beasley, Charles, & Ziegler, 1973).
Safety and Hazards
Propiedades
IUPAC Name |
2,11-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-20-8-7-12-10-15(23-3)19(21)18-16(12)13(20)9-11-5-4-6-14(22-2)17(11)18/h4-6,10,13,21H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCOQZNIQLKGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=CC=C4)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
568-21-8 | |
| Record name | Isothebaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



